N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a 4-chlorophenyl group. The 2-position of the thiazole is linked via an acetamide bridge to a 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl moiety, a fused bicyclic system combining benzoxazole and lactam functionalities. This structural complexity confers unique electronic and steric properties, making it a candidate for targeting enzymes or receptors in medicinal chemistry, particularly in kinase modulation or anti-inflammatory applications .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-12-7-5-11(6-8-12)13-10-26-17(20-13)21-16(23)9-22-14-3-1-2-4-15(14)25-18(22)24/h1-8,10H,9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVGPWJQLGEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution under specific conditions. For example:
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH (80°C, 12 h) | NH₃ | 4-Aminophenyl-thiazole derivative | 68% | |
| CuI catalysis (DMF, 120°C) | NaN₃ | 4-Azidophenyl-thiazole derivative | 75% |
This reactivity is critical for introducing functionalities like amines or azides for further conjugation .
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| 6M HCl (reflux, 6 h) | - | 2-(2-Oxo-benzoxazol-3-yl)acetic acid | Quantitative yield | |
| 2M NaOH (RT, 24 h) | - | Sodium salt of acetic acid derivative | pH-dependent selectivity |
The reaction proceeds via cleavage of the amide bond, generating a carboxylic acid or its salt.
Ring-Opening of the Benzoxazolone Moiety
The 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl group undergoes ring-opening under alkaline conditions:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| NaOH (10%, 60°C, 2 h) | - | 2-Aminophenol conjugate | Precursor for polymer synthesis | |
| LiAlH₄ (THF, 0°C) | - | Reduced benzoxazole derivative | Bioactive intermediate |
This reactivity enables modular modifications for drug delivery systems .
Thiazole Ring Functionalization
The thiazole core participates in electrophilic substitutions and cross-coupling reactions:
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | DCM, 0°C | Br₂ | 5-Bromo-thiazole derivative | 82% | |
| Suzuki Coupling | Pd(PPh₃)₄, DME | Phenylboronic acid | Biaryl-thiazole hybrid | 65% |
These reactions expand the compound’s utility in medicinal chemistry .
Amide Bond Alkylation/Acylation
The secondary amide nitrogen can undergo alkylation or acylation:
| Reaction | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ (DMF) | N-Methylated acetamide | Enhanced lipophilicity | |
| Acylation | AcCl, pyridine | N-Acetylated derivative | Stabilizes hydrolytic degradation |
Complexation with Metal Ions
The thiazole and benzoxazolone groups act as ligands for transition metals:
| Metal Ion | Solvent | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | MeOH | Octahedral Cu(II)-thiazole complex | Catalytic oxidation studies | |
| Fe(III) | DMF | Fe(III)-benzoxazolone adduct | Magnetic resonance imaging (MRI) |
Photochemical Reactions
UV irradiation induces dimerization or isomerization:
| Condition | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm, 4 h) | Thiazole-benzoxazolone dimer | 0.45 | |
| Visible light, TiO₂ | Oxidized acetamide derivative | 0.32 |
Key Synthetic Protocols
The compound is synthesized via a multi-step route:
-
Vilsmeier-Haack Formylation : Thiazole intermediate formylation using DMF-POCl₃ (yield: 83–90%) .
-
Amide Coupling : Reaction of 2-(2-oxo-benzoxazol-3-yl)acetic acid with 4-(4-chlorophenyl)-1,3-thiazol-2-amine using EDC/HOBt (yield: 78%).
-
Purification : Recrystallization from ethanol/water (purity >98%) .
Scientific Research Applications
Basic Information
- Chemical Formula : C19H15ClN2O3S
- Molecular Weight : 388.85 g/mol
- CAS Number : 681223-12-1
Structural Characteristics
The compound features a thiazole ring and a benzoxazole moiety, which contribute to its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide exhibit significant antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. For instance:
- Study Findings : A derivative with a similar structure showed effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Case Study : In vitro studies revealed that thiazole derivatives can inhibit tumor cell proliferation by modulating cell cycle progression .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Research Insight : A study indicated that thiazole compounds can downregulate TNF-alpha production in macrophages .
Neuroprotective Properties
Emerging studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Experimental Evidence : Animal models have shown that thiazole derivatives can reduce oxidative stress and improve cognitive function .
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Reduces oxidative stress |
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Research Implications
Future studies should explore:
Kinase Profiling : To assess activity against c-Abl or related kinases.
Crystallography : To resolve hydrogen-bonding patterns and confirm binding modes.
SAR Studies : Modifying the benzoxazolone substituents (e.g., introducing electron-withdrawing groups) to optimize potency.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following structural components:
- Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
- Benzoxazole Derivative : A fused bicyclic structure that enhances biological activity.
The molecular formula is with a molecular weight of approximately 396.84 g/mol .
Anticancer Activity
Research indicates that derivatives of thiazole and benzoxazole exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 inhibition |
| HT29 (colon cancer) | 0.34 ± 0.05 | Cell cycle arrest and apoptosis |
| MV4-11 (leukemia) | 0.30 | Inhibition of MEK1/2 kinases |
The presence of the chlorophenyl group in the thiazole moiety is crucial for enhancing the anticancer activity, as shown in structure-activity relationship studies .
Anti-inflammatory Properties
Thiazole derivatives have been recognized for their anti-inflammatory effects. Studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes. In vitro assays demonstrated that it effectively reduces prostaglandin synthesis, a key mediator in inflammatory responses .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. It was particularly effective against Gram-positive bacteria, including Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL . This activity is attributed to the disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring significantly enhances cytotoxicity and antimicrobial activity.
- Benzoxazole Modifications : Alterations in the benzoxazole structure can lead to variations in potency against different cancer cell lines.
For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved interactions with target proteins involved in cancer progression .
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in oncology .
- Combination Therapy : Research has explored the synergistic effects of this compound when used alongside conventional chemotherapeutics like doxorubicin. Results showed enhanced efficacy and reduced side effects, suggesting a promising avenue for combination therapies in cancer treatment .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what are critical reaction parameters?
Methodological Answer:
The compound can be synthesized via amide coupling between a thiazole-amine intermediate and 2-(2-oxobenzoxazol-3-yl)acetic acid. A common approach involves:
- Step 1: React 4-(4-chlorophenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in dioxane/triethylamine to form the chloroacetamide intermediate .
- Step 2: Couple the intermediate with 2-oxo-2,3-dihydro-1,3-benzoxazole-3-acetic acid using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane at 0–5°C .
Critical Parameters: - Maintain anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
- Monitor pH during coupling (triethylamine is essential for deprotonation).
- Purify via recrystallization (e.g., methanol/acetone mixtures) to remove unreacted reagents .
Basic: How is the crystal structure validated, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at 100–230 K.
- Refinement: Employ SHELXL (for small molecules) or SHELXPRO (macromolecules) for least-squares refinement. SHELX handles hydrogen bonding and disorder modeling effectively .
- Validation: Use checkCIF/PLATON to flag geometric outliers (e.g., bond angles, R-factor discrepancies) .
Example: In related acetamides, SHELXL refined dihedral angles between thiazole and benzoxazolone rings to ±0.5° precision .
Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?
Methodological Answer:
Hydrogen bonds (H-bonds) form R₂²(8) motifs (e.g., N–H⋯N/O interactions) that stabilize dimers. To analyze:
- Graph Set Analysis: Use Etter’s rules to classify H-bond motifs (e.g., chains, rings) .
- Thermal Stability: Correlate melting points (TGA/DSC) with H-bond density. For example, compounds with N–H⋯O=C networks show higher decomposition temperatures (>450 K) .
Case Study: In N-(thiazol-2-yl)acetamides, inversion dimers via N–H⋯N bonds increase lattice energy, reducing solubility .
Advanced: How can structural contradictions (e.g., dihedral angle variations) in related analogs be resolved?
Methodological Answer:
Contradictions arise from substituent effects or crystallization solvents. Mitigation strategies:
- Comparative Analysis: Overlay structures (e.g., Mercury software) to identify steric clashes. For example, bulky 4-chlorophenyl groups increase twist angles (60–80°) between aromatic rings .
- DFT Calculations: Optimize gas-phase geometries (e.g., Gaussian09) and compare with experimental data to assess packing forces .
Example: In 2-(2,4-dichlorophenyl) analogs, dihedral angles vary by 15° due to solvent-induced polymorphism .
Advanced: What strategies optimize bioactivity by modifying the benzoxazolone-thiazole scaffold?
Methodological Answer:
- SAR Studies:
- Assay Design: Test against kinase targets (e.g., EGFR) using ATP-competitive assays. IC₅₀ values <1 µM indicate potent inhibition .
Basic: What spectroscopic techniques confirm successful synthesis?
Methodological Answer:
- ¹H/¹³C NMR: Verify amide NH (~10.5 ppm) and benzoxazolone carbonyl (~168 ppm).
- IR: Confirm C=O stretches (amide: ~1650 cm⁻¹; benzoxazolone: ~1750 cm⁻¹).
- HRMS: Match exact mass (±2 ppm) to theoretical [M+H]⁺ .
Advanced: How are solubility challenges addressed for in vivo studies?
Methodological Answer:
- Co-solvents: Use DMSO:PEG400 (1:4) for IP/IV administration.
- Salt Formation: React with HCl to form water-soluble hydrochloride salts (test via pH-solubility profile) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance bioavailability .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking: Use AutoDock Vina with homology-modeled targets (e.g., COX-2). Validate poses with MD simulations (NAMD/GROMACS).
- Pharmacophore Mapping: Align benzoxazolone carbonyl and thiazole nitrogen as hydrogen-bond acceptors .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Chloroacetyl Chloride Handling: Use under inert gas (N₂), in a fume hood, with PPE (nitrile gloves, goggles).
- Waste Disposal: Quench excess reagents with ice-cold NaHCO₃ before disposal .
Advanced: How are reaction yields optimized in large-scale synthesis?
Methodological Answer:
- Catalysis: Replace EDC·HCl with polymer-supported carbodiimides for easier purification (yield increase: 70% → 85%).
- Flow Chemistry: Use continuous reactors to reduce reaction time (8h → 1h) and byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
